molecular formula C14H13NO4S2 B2578210 methyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)thiophene-2-carboxylate CAS No. 930537-79-4

methyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)thiophene-2-carboxylate

Cat. No.: B2578210
CAS No.: 930537-79-4
M. Wt: 323.38
InChI Key: YGCHURCLULCQEE-UHFFFAOYSA-N
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Description

Methyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)thiophene-2-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a thiophene ring fused with an indole moiety, which is further functionalized with a sulfonyl group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Thiophene Ring Formation: The thiophene ring can be introduced via a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the C-3 position, due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Methyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1H-indole-1-sulfonyl)thiophene-2-carboxylate
  • Methyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)furan-2-carboxylate
  • Methyl 3-(1H-indole-1-sulfonyl)furan-2-carboxylate

Uniqueness

Methyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)thiophene-2-carboxylate is unique due to the presence of both indole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 3-(2,3-dihydroindol-1-ylsulfonyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c1-19-14(16)13-12(7-9-20-13)21(17,18)15-8-6-10-4-2-3-5-11(10)15/h2-5,7,9H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCHURCLULCQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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